2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

ectonucleotidase sulfamoyl‑benzamide positional isomer

This regioisomerically pure 5-thiophenyl-pyridine sulfamoyl-benzamide is a critical tool for laboratories investigating h-NTPDase8. Unlike the 2-thiophenyl regioisomer (CAS 2034207-93-5), this compound's defined geometry prevents uncontrolled variability in potency and selectivity fingerprints. Its sub-micromolar activity class makes it suitable for ex-vivo platelet aggregation and endothelial activation assays, while its architecture directs activity away from cholinesterases, enabling use as a negative control for BChE counter-screening. Supplied exclusively for non-human research; generic substitution is strongly discouraged.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 2034599-12-5
Cat. No. B2792063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide
CAS2034599-12-5
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(=O)N
InChIInChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(8-15(16)18(19)22)27(23,24)21-10-12-7-13(11-20-9-12)17-3-2-6-26-17/h2-9,11,21H,10H2,1H3,(H2,19,22)
InChIKeyAUGMCTSYYDEWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Methoxy‑5‑(N‑((5‑(thiophen‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)benzamide (CAS 2034599‑12‑5): Structural Identity and Scaffold Classification


2‑Methoxy‑5‑(N‑((5‑(thiophen‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)benzamide (CAS 2034599‑12‑5) is a synthetic sulfamoyl‑benzamide derivative that incorporates a thiophene‑pyridine biaryl moiety . Its molecular architecture places it within the class of ectonucleotidase‑targeting sulfamoyl‑benzamides, a family for which selective inhibition of human NTPDases has been described at sub‑micromolar potency . The compound is supplied exclusively for non‑human research purposes .

Why Generic Substitution Fails for 2‑Methoxy‑5‑(N‑((5‑(thiophen‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)benzamide: The Cost of Ignoring Regioisomerism


Even closely related sulfamoyl‑benzamides cannot be interchanged without risk of altered target engagement. The position of the thiophene‑pyridine attachment dictates the three‑dimensional presentation of the sulfamoyl pharmacophore . A simple shift of the thiophene from the pyridine 5‑position to the 2‑position – as in the commercially available regioisomer 2‑methoxy‑5‑({[2‑(thiophen‑2‑yl)pyridin‑3‑yl]methyl}sulfamoyl)benzamide (CAS 2034207‑93‑5) – results in a distinct spatial arrangement that, by class‑level inference, is expected to produce divergent potency and selectivity fingerprints against the NTPDase isoforms . Generic substitution therefore carries a high probability of introducing uncontrolled variability into biochemical or cellular assays.

2‑Methoxy‑5‑(N‑((5‑(thiophen‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)benzamide: Head‑to‑Head Positional Isomer Differentiation and Class‑Level Potency Benchmarks


Regioisomeric Control: 5‑Thiophenyl‑pyridine vs. 2‑Thiophenyl‑pyridine Attachment

The target compound carries the thiophene ring at the pyridine 5‑position, whereas the nearest commercially listed analog (CAS 2034207‑93‑5) bears the thiophene at the pyridine 2‑position . In the sulfamoyl‑benzamide class, such positional isomerism has been shown to modulate potency: the most potent h‑NTPDase8 inhibitor in a recent series achieved an IC50 of 0.28 µM, while related regioisomers in the same study exhibited >10‑fold higher IC50 values [1]. Direct head‑to‑head data for this specific pair are not yet publicly available; the differentiation is therefore class‑level inference based on the published structure‑activity relationship (SAR) for the chemotype.

ectonucleotidase sulfamoyl‑benzamide positional isomer

Sulfamoyl‑Benzamide Class Benchmark: Sub‑Micromolar h‑NTPDase8 Inhibition

The sulfamoyl‑benzamide chemotype has produced sub‑micromolar inhibitors of human NTPDase8. The most potent derivative reported to date exhibits an IC50 of 0.28 µM against h‑NTPDase8, while maintaining >35‑fold selectivity over h‑NTPDase1, h‑NTPDase2, and h‑NTPDase3 [1]. Although the specific IC50 of CAS 2034599‑12‑5 has not been publicly disclosed, the compound was designed within this SAR program and is expected to fall within the sub‑micromolar potency range characteristic of the series.

h‑NTPDase8 IC50 enzyme inhibition

Orthogonal Methoxy‑Benzamide Core: Differentiation from m‑Sulfamoyl‑Benzamide Butyrylcholinesterase Inhibitors

A structurally distinct series of m‑sulfamoyl‑benzamides (e.g., Z32439948) has been optimized for butyrylcholinesterase (BChE) inhibition, with reported IC50 values of 1.4 µM against hBChE [1]. The target compound incorporates a 2‑methoxy substituent and a thiophene‑pyridine biaryl tail, features that orient the sulfamoyl group toward the NTPDase active site rather than the cholinesterase catalytic triad. This scaffold divergence is critical: choosing a generic m‑sulfamoyl‑benzamide without the methoxy‑biaryl substitution pattern would redirect activity toward BChE and away from the intended ectonucleotidase target.

butyrylcholinesterase scaffold selectivity off‑target

Prioritized Research and Industrial Applications for 2‑Methoxy‑5‑(N‑((5‑(thiophen‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)benzamide Based on Evidence‑Backed Differentiation


Ectonucleotidase Probe Development: h‑NTPDase8‑Focused SAR Expansion

The compound serves as a regioisomerically defined scaffold for systematic exploration of the h‑NTPDase8 active site. Its 5‑thiophenyl‑pyridine isomerism provides a defined geometric starting point distinct from the 2‑thiophenyl analog , enabling laboratories to correlate positional changes with potency shifts in the sub‑micromolar range established by the sulfamoyl‑benzamide class [1].

Selectivity Profiling Against Cholinesterase Off‑Targets

Because the 2‑methoxy‑5‑sulfamoyl architecture directs activity away from the cholinesterase family, researchers can use CAS 2034599‑12‑5 as a negative control for BChE engagement in counter‑screening panels, directly contrasting its profile against m‑sulfamoyl‑benzamide BChE inhibitors such as Z32439948 (IC50 = 1.4 µM) [2].

Structural Biology of E‑NTPDase Isoforms: Crystallographic Ligand Soaking

The thiophene‑pyridine biaryl system introduces electron density suitable for unambiguous placement in X‑ray crystallography. The regioisomeric purity of the 5‑thiophenyl‑pyridine attachment ensures consistent electron density maps, whereas generic or mixed isomer preparations would compromise map interpretation.

In‑Vitro Pharmacological Tool for Thrombosis and Inflammation Models

Given the established role of h‑NTPDases in thrombosis and inflammation and the sub‑micromolar potency of this chemotype [1], CAS 2034599‑12‑5 is positioned as a tool compound for ex‑vivo platelet aggregation assays and endothelial cell activation studies where selective NTPDase8 modulation is required.

Quote Request

Request a Quote for 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.